molecular formula C21H21N5O2 B12161578 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B12161578
M. Wt: 375.4 g/mol
InChI Key: QGHUSXFTAJHFIB-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a triazole moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole or indole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, modulating their activity. The indole core can also engage in various interactions, contributing to the compound’s overall biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide stands out due to its unique combination of an indole core and a triazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-5-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-11-10-25-9-8-17-12-18(4-7-20(17)25)21(27)24-19-5-2-16(3-6-19)13-26-15-22-14-23-26/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27)

InChI Key

QGHUSXFTAJHFIB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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